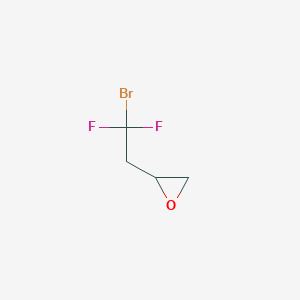

(2-Bromo-2,2-difluoroethyl)epoxide

Description

Contextualization of Fluorinated Organic Compounds in Chemical Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govacs.orgthieme-connect.com Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. nih.govnih.gov For instance, the replacement of hydrogen with fluorine can block metabolic pathways, thereby increasing the half-life of a drug. chemistrysteps.com The gem-difluoroalkyl group (CF2), as present in the target molecule, is of particular interest as it can act as a bioisostere for carbonyl or ether functionalities, potentially leading to compounds with enhanced biological activity. nih.gov

Epoxides as Indispensable Intermediates in Organic Transformations

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles. chemimpex.comyoutube.com This reactivity has established epoxides as versatile intermediates in organic synthesis, enabling the stereospecific introduction of two adjacent functional groups. youtube.com The ring-opening can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions and the substitution pattern of the epoxide. nih.gov Under basic conditions, nucleophilic attack generally occurs at the less sterically hindered carbon (an Sₙ2-type mechanism). masterorganicchemistry.comlibretexts.org In contrast, under acidic conditions, the nucleophile typically attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state (an Sₙ1-type mechanism). google.commasterorganicchemistry.com

Distinctive Reactivity Profiles of Epoxides Bearing Halogenated Alkyl Moieties

The presence of a halogenated alkyl group, such as the 2-bromo-2,2-difluoroethyl moiety, is expected to significantly influence the reactivity of the epoxide ring. The two fluorine atoms and the bromine atom are strongly electron-withdrawing, which can have several effects. Firstly, the electron-withdrawing nature of the substituent can polarize the C-C bond of the epoxide ring, potentially making it more susceptible to nucleophilic attack. nih.govacs.org Secondly, it can influence the regioselectivity of the ring-opening reaction. The strong inductive effect of the halogens will likely make the adjacent carbon of the epoxide ring more electrophilic.

Theoretical and experimental studies on epoxides with electron-withdrawing substituents have shown that these groups can cause an elongation of the C-C bond within the epoxide ring. nih.govacs.org This structural change can impact the activation barrier for ring-opening reactions. For (2-Bromo-2,2-difluoroethyl)epoxide, nucleophilic attack under basic conditions would likely still occur at the less substituted carbon of the epoxide (C1). However, the electronic influence of the bromo-difluoroethyl group on the adjacent carbon (C2) could make it a competitive site for attack, even under basic conditions, depending on the nature of the nucleophile.

The bromine atom also introduces another layer of reactivity. It can act as a leaving group in subsequent transformations, allowing for further functionalization of the molecule after the epoxide has been opened. This dual reactivity—the epoxide ring-opening and the potential for nucleophilic substitution of the bromine—makes this compound a potentially versatile synthetic intermediate.

A plausible synthetic route to this compound could involve the epoxidation of 3-bromo-3,3-difluoropropene. chemimpex.com This precursor is a known compound used in the synthesis of fluorinated organic molecules. chemimpex.com The epoxidation could be achieved using a peroxy acid, a common method for converting alkenes to epoxides. acs.org

Alternatively, the synthesis could start from a precursor like 2-bromo-2,2-difluoroethanol (B2956406). google.comchemspider.com This alcohol could be converted to a halohydrin, which would then undergo an intramolecular Williamson ether synthesis to form the epoxide ring. libretexts.org

The following table summarizes the expected reactivity of this compound in ring-opening reactions based on general principles of epoxide chemistry and the influence of halogenated substituents.

| Reaction Condition | Nucleophile (Nu⁻) | Expected Major Product | Mechanism |

| Basic | Strong (e.g., RO⁻, R₂N⁻) | 1-Nu-3-bromo-3,3-difluoropropan-2-ol | Sₙ2 attack at the less substituted carbon |

| Acidic | Weak (e.g., H₂O, ROH) | 2-Nu-3-bromo-3,3-difluoropropan-1-ol | Sₙ1-like attack at the more substituted carbon |

The unique combination of a reactive epoxide ring and a polyhalogenated alkyl chain in this compound makes it a promising, albeit under-explored, building block in organic synthesis. Its distinct reactivity profile opens avenues for the creation of novel and complex molecules with potential applications in medicinal chemistry and materials science. Further experimental investigation into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-2,2-difluoroethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLLJROOZRSJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 2,2 Difluoroethyl Epoxide and Cognate Fluorinated Epoxides

Strategies for Oxirane Ring Formation in Halogenated Substrates

The construction of the epoxide ring in the presence of halogen atoms, particularly fluorine, requires careful consideration of the reaction conditions to achieve high efficiency and selectivity. The primary approaches involve the direct oxidation of an olefinic precursor or the intramolecular cyclization of a suitable halohydrin intermediate.

Oxidative Epoxidation of Olefinic Precursors

The direct oxidation of a double bond is a common method for epoxide synthesis. For the preparation of (2-bromo-2,2-difluoroethyl)epoxide, the logical olefinic precursor is 3-bromo-3,3-difluoroprop-1-ene (B1268304). The presence of electron-withdrawing fluorine atoms on the adjacent carbon can influence the reactivity of the double bond towards electrophilic oxidizing agents.

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used reagents for the epoxidation of alkenes. The reaction proceeds via the concerted transfer of an oxygen atom from the peroxyacid to the double bond. libretexts.org Generally, electron-donating groups on the alkene accelerate this reaction, while electron-withdrawing groups, such as the bromodifluoromethyl group, tend to decrease the nucleophilicity of the double bond, making the epoxidation more challenging and often requiring more forcing conditions or more reactive peroxyacid systems. mdma.ch

The epoxidation of electron-deficient olefins can sometimes be facilitated by using stronger peroxyacids or by performing the reaction at elevated temperatures. However, care must be taken to avoid unwanted side reactions. The general mechanism is a concerted process, which ensures the stereochemistry of the alkene is retained in the resulting epoxide. chemistrysteps.com

Table 1: Representative Peroxyacid-Mediated Epoxidation Reactions

| Alkene Substrate | Peroxyacid Reagent | Solvent | Temperature (°C) | Yield (%) |

| Styrene | m-CPBA | CH2Cl2 | 25 | >90 |

| Cyclohexene | Peracetic acid | CH2Cl2 | 25 | ~80 |

| Electron-deficient alkene (generic) | Trifluoroperacetic acid | Dichloromethane | 25-40 | Variable |

Note: Data is illustrative of general epoxidation reactions and specific conditions for 3-bromo-3,3-difluoroprop-1-ene may vary.

Metal-catalyzed epoxidation reactions offer an alternative to peroxyacid-based methods and can be particularly effective for less reactive alkenes. researchgate.net A variety of transition metals, including molybdenum, tungsten, manganese, and rhenium, can catalyze the epoxidation of olefins using various oxygen sources such as hydrogen peroxide or alkyl hydroperoxides. researchgate.netsemanticscholar.org These systems often proceed via the formation of a high-valent metal-oxo or metal-peroxo species that acts as the oxygen transfer agent. For electron-deficient olefins, catalysts like methyltrioxorhenium (MTO) have shown considerable efficacy. researchgate.net The choice of metal catalyst and oxidant can be tailored to the specific substrate to optimize yield and selectivity.

Table 2: Examples of Metal-Catalyzed Epoxidation Systems

| Catalyst System | Oxidant | Substrate Scope | Key Features |

| Mo(CO)6 / TBHP | tert-Butyl hydroperoxide | General olefins | Effective for selective epoxidation. researchgate.net |

| Ti(IV)/chiral tartrate | TBHP | Allylic alcohols | Allows for asymmetric epoxidation (Sharpless epoxidation). |

| Mn-salen complexes | NaOCl, H2O2 | Various olefins | Versatile catalysts for stereoselective epoxidation. |

| Methyltrioxorhenium (MTO) / H2O2 | Hydrogen peroxide | Broad, including electron-deficient olefins | High catalytic activity. researchgate.net |

Intramolecular Cyclization via Halohydrin Intermediates

An alternative and often highly efficient route to epoxides is the intramolecular cyclization of a vicinal halohydrin. This method involves two distinct steps: the formation of the halohydrin and its subsequent base-promoted ring closure.

The conversion of a halohydrin to an epoxide is a classic example of an intramolecular Williamson ether synthesis. wikipedia.org In this reaction, a base is used to deprotonate the hydroxyl group, forming an alkoxide. The resulting nucleophilic oxygen then attacks the adjacent carbon bearing a halogen atom in an intramolecular SN2 reaction, displacing the halide and forming the three-membered ether ring of the epoxide. wikipedia.org For this reaction to be efficient, the hydroxyl group and the halogen must be in an anti-periplanar conformation to allow for backside attack. masterorganicchemistry.com

For the synthesis of this compound, the required precursor would be a 1-bromo-1,1-difluoro-3-halopropan-2-ol, such as 1-bromo-3-chloro-1,1-difluoropropan-2-ol. The first step in this sequence is the formation of the halohydrin from the parent alkene, 3-bromo-3,3-difluoroprop-1-ene. This can be achieved by reacting the alkene with a halogen (e.g., Cl2 or Br2) in the presence of water, or by using a reagent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an aqueous solvent. wikipedia.orglibretexts.orglibretexts.org The regioselectivity of this addition typically places the hydroxyl group on the more substituted carbon, which in this case would be the carbon adjacent to the bromodifluoromethyl group.

Once the halohydrin is formed, treatment with a base such as sodium hydroxide (B78521) or potassium hydroxide will induce cyclization to the desired epoxide. wikipedia.orgleah4sci.com

Approaches for Introducing the 2-Bromo-2,2-difluoroethyl Functionality

In some synthetic strategies, it may be more advantageous to construct the core of the molecule first and then introduce the 2-bromo-2,2-difluoroethyl group. Several methods have been developed for the introduction of this and related fluorinated moieties.

One approach involves the use of 2-bromo-2,2-difluoroethanol (B2956406) as a building block. This alcohol can be synthesized by the reduction of a bromodifluoroacetic acid derivative. google.com The alcohol can then be used in nucleophilic substitution reactions to introduce the 2-bromo-2,2-difluoroethyl group.

Another strategy employs the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base to form aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. beilstein-journals.orgbeilstein-journals.org While this introduces a closely related functional group, it demonstrates a method for creating a C-O bond to a dihaloethyl group derived from a readily available starting material.

Furthermore, radical reactions of alkyl 2-bromo-2,2-difluoroacetates can be used to form new carbon-carbon bonds, providing a pathway to more complex molecules containing the bromodifluoromethyl group. researchgate.net These radical addition reactions can be initiated by various methods and offer a complementary approach to ionic reactions for the construction of fluorinated compounds.

Functionalization of Bromodifluoroacetic Acid Derivatives

A viable and direct pathway to this compound involves the strategic functionalization of readily available bromodifluoroacetic acid and its derivatives. This approach is predicated on a two-step sequence: the reduction of the carboxylic acid or its ester to the corresponding alcohol, followed by an intramolecular cyclization to form the desired epoxide.

The initial step is the reduction of a bromodifluoroacetic acid derivative, such as ethyl bromodifluoroacetate, to 2-bromo-2,2-difluoroethanol. This transformation can be achieved using a variety of reducing agents. Ate hydride complexes are particularly effective for this purpose. The resulting 2-bromo-2,2-difluoroethanol is a fluorinated halohydrin, a key precursor for epoxide formation.

The subsequent and final step is the intramolecular cyclization of the 2-bromo-2,2-difluoroethanol to yield this compound. This reaction is typically base-mediated and proceeds via an intramolecular Williamson ether synthesis. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org The base, such as sodium hydroxide or potassium hydroxide, deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the adjacent carbon atom bearing the bromine atom in an intramolecular SN2 reaction, which results in the displacement of the bromide ion and the formation of the three-membered epoxide ring. masterorganicchemistry.comyoutube.com The stereochemistry of this reaction is crucial; for the SN2 reaction to occur, the alkoxide and the leaving group (bromide) must be in an anti-periplanar conformation. masterorganicchemistry.com

Table 1: Synthesis of this compound via Functionalization of a Bromodifluoroacetic Acid Derivative

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Reduction | Ethyl bromodifluoroacetate | Ate hydride complex (e.g., Lithium aluminum hydride) | 2-Bromo-2,2-difluoroethanol |

| 2. Cyclization | 2-Bromo-2,2-difluoroethanol | Base (e.g., NaOH, KOH) | This compound |

Radical Addition Reactions Involving 2-Bromo-2,2-difluoroacetates

An alternative strategy for the synthesis of fluorinated epoxide precursors involves the radical addition of alkyl 2-bromo-2,2-difluoroacetates to unsaturated systems, such as vinyl ethers. nih.gov This methodology leverages the facile generation of a difluoroacetyl radical from the C-Br bond cleavage of the starting acetate (B1210297). masterorganicchemistry.com

These radical additions can be initiated under mild conditions, for instance, using sodium dithionite (B78146) (Na₂S₂O₄) as a radical initiator. nih.gov The reaction of ethyl or methyl 2-bromo-2,2-difluoroacetate with various vinyl ethers in the presence of an alcohol leads to the formation of difluoroacetyl-substituted acetals. nih.gov This process is an efficient way to construct the carbon skeleton required for the target epoxide.

The resulting acetal (B89532) from the radical addition is a precursor to the desired fluorinated epoxide. The conversion of this acetal to the epoxide would conceptually involve two subsequent steps. First, the hydrolysis of the acetal moiety under acidic conditions would yield a corresponding aldehyde or ketone and a fluorinated diol. Second, an intramolecular reaction, potentially involving the formation of a halohydrin intermediate followed by base-induced cyclization, would lead to the formation of the epoxide ring.

A study by Y. M. Yagupolskii, et al. demonstrated the sodium dithionite-mediated radical addition of alkyl 2-bromo-2,2-difluoroacetates to a variety of vinyl ethers, showcasing the versatility of this method for creating complex fluorinated molecules. nih.gov

Table 2: Na₂S₂O₄-Mediated Radical Addition of Alkyl 2-Bromo-2,2-difluoroacetates to Vinyl Ethers

| Starting Acetate | Vinyl Ether | Alcohol | Product | Yield (%) |

|---|---|---|---|---|

| Methyl 2-bromo-2,2-difluoroacetate | Ethyl vinyl ether | Methanol | Methyl 2,2-difluoro-4,4-dimethoxybutanoate | 75 |

| Ethyl 2-bromo-2,2-difluoroacetate | Ethyl vinyl ether | Ethanol | Ethyl 2,2-difluoro-4,4-diethoxybutanoate | 80 |

| Ethyl 2-bromo-2,2-difluoroacetate | Butyl vinyl ether | Ethanol | Ethyl 4-butoxy-2,2-difluoro-4-ethoxybutanoate | 78 |

| Ethyl 2-bromo-2,2-difluoroacetate | 2,3-Dihydrofuran | Ethanol | Ethyl 2-(diethoxymethyl)tetrahydrofuran-2-yl)difluoroacetate | 65 |

Data sourced from Y. M. Yagupolskii, et al. (2015). nih.gov

Chemical Reactivity and Ring Opening Processes of 2 Bromo 2,2 Difluoroethyl Epoxide Analogues

Fundamental Mechanisms of Epoxide Ring Opening

The reactivity of epoxides, including fluorinated analogues, is largely dictated by the significant ring strain of the three-membered ring. libretexts.orglibretexts.orgmasterorganicchemistry.com Nucleophilic attack relieves this strain, driving the ring-opening reaction. libretexts.org The specific mechanism of this opening, however, is highly dependent on the reaction conditions and the structure of the epoxide.

S\N\1-Type Pathways

Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group. libretexts.orgpressbooks.pubchemistrysteps.comucalgary.ca This protonation makes the epoxide more electrophilic and weakens the carbon-oxygen bonds. ucalgary.ca For epoxides with a tertiary carbon, the C-O bond to the more substituted carbon can lengthen and develop significant positive charge, resembling a carbocation. pressbooks.pubd-nb.infoyoutube.com This allows for a pathway with substantial S\N\1 character, where a weak nucleophile attacks the more substituted carbon. libretexts.orgpressbooks.pubchemistrysteps.comucalgary.ca The transition state in these reactions is often described as a hybrid between S\N\1 and S\N\2, exhibiting characteristics of both. libretexts.orgpressbooks.pub

The presence of electron-withdrawing fluorine atoms, as in the 2-bromo-2,2-difluoroethyl group, would be expected to destabilize any developing positive charge on the adjacent carbon. This would likely make a pure S\N\1 mechanism less favorable, even if the carbon were tertiary.

S\N\2-Type Pathways

Under basic or neutral conditions with a strong nucleophile, the ring-opening of epoxides typically follows an S\N\2 mechanism. libretexts.orgmasterorganicchemistry.comucalgary.ca The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to a concerted bond-breaking and bond-forming process with inversion of stereochemistry at the site of attack. ucalgary.ca Due to the poor leaving group nature of the alkoxide, a strong nucleophile is required to "push" the reaction forward. libretexts.orglibretexts.org In this scenario, steric hindrance plays a crucial role, and the nucleophile preferentially attacks the least substituted carbon. masterorganicchemistry.comchemistrysteps.comyoutube.comucalgary.ca

For "(2-Bromo-2,2-difluoroethyl)epoxide," an S\N\2 mechanism would be the expected pathway under basic conditions. The nucleophile would attack one of the two carbons of the epoxide ring.

Mechanistic Hybridity and Transition State Considerations

The distinction between S\N\1 and S\N\2 pathways for epoxide ring-opening is not always clear-cut. Acid-catalyzed reactions, in particular, often exist on a mechanistic continuum. libretexts.orgpressbooks.pub The transition state can have significant S\N\1 character, with a well-developed positive charge on the more substituted carbon, while still maintaining some S\N\2 character with the nucleophile attacking from the backside. pressbooks.pub

Quantum chemical analyses have provided a more nuanced understanding, suggesting that under acidic conditions, the regioselectivity is governed by activation strain, where protonation pre-distorts the substrate for attack at the more hindered side. vu.nl Conversely, under basic conditions with strong nucleophiles, steric (Pauli) repulsion dominates, directing the attack to the less hindered carbon. vu.nl

Regioselectivity in Nucleophilic Ring-Opening Reactions

The regioselectivity of epoxide ring-opening is a critical aspect of their chemistry, determining which of the two epoxide carbons is attacked by the nucleophile. d-nb.info

Influence of Electronic and Steric Effects of the 2-Bromo-2,2-difluoroethyl Substituent

The 2-bromo-2,2-difluoroethyl substituent is expected to exert a strong influence on the regioselectivity of the ring-opening of the corresponding epoxide.

Electronic Effects: The two fluorine atoms and the bromine atom are highly electronegative, creating a strong electron-withdrawing inductive effect. This effect would significantly destabilize any developing positive charge on the adjacent epoxide carbon (the Cα position). This "negative fluorine effect" has been observed to decrease the nucleophilicity of fluorinated carbanions. acs.org In the context of epoxide opening, this would strongly disfavor any S\N\1-type mechanism where a carbocation-like intermediate is formed at the Cα position.

Steric Effects: The 2-bromo-2,2-difluoroethyl group is sterically demanding. This steric bulk would hinder the approach of a nucleophile to the adjacent epoxide carbon (Cα).

Differential Regioselectivity Under Acidic Versus Basic Conditions

The interplay of electronic and steric factors leads to predictable, yet distinct, regioselectivity under acidic and basic conditions.

Under Basic Conditions (S\N\2):

In the presence of a strong nucleophile and basic conditions, the reaction will proceed via an S\N\2 mechanism. libretexts.orgmasterorganicchemistry.comucalgary.ca The primary factor determining the site of attack is steric hindrance. masterorganicchemistry.comchemistrysteps.comyoutube.comucalgary.ca Therefore, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring (the Cβ position), which is the carbon further away from the bulky 2-bromo-2,2-difluoroethyl group. This leads to the formation of a single major regioisomer.

Under Acidic Conditions (S\N\1-like):

Under acidic conditions, the situation is more complex. While protonation of the epoxide oxygen typically favors nucleophilic attack at the more substituted carbon in many epoxides, the powerful electron-withdrawing nature of the 2-bromo-2,2-difluoroethyl group would strongly counteract the formation of a partial positive charge at the adjacent carbon (Cα). pressbooks.pubchemistrysteps.comucalgary.cad-nb.info This electronic destabilization would likely override the typical preference for attack at the more substituted center. Therefore, even under acidic conditions, it is plausible that nucleophilic attack would still occur at the less hindered Cβ position to avoid the electronically disfavored transition state. Research on similar fluorinated epoxides has shown that the presence of a trifluoromethyl group directs nucleophilic attack to the carbon further away, even under conditions that might otherwise favor attack at the more substituted carbon. beilstein-journals.org

The table below summarizes the expected regioselectivity for the ring-opening of this compound.

| Condition | Dominant Mechanism | Site of Nucleophilic Attack | Major Product |

| Basic (e.g., NaOCH₃, NaOH) | S\N\2 | Less substituted carbon (Cβ) | 1-(2-Bromo-2,2-difluoroethyl)-2-(nucleophile)ethanol |

| Acidic (e.g., H₂SO₄, HBr) | S\N\2-like | Less substituted carbon (Cβ) | 1-(2-Bromo-2,2-difluoroethyl)-2-(nucleophile)ethanol |

It is important to note that while the attack at the Cβ position is the predicted major pathway under both acidic and basic conditions for this specific compound, the reaction under acidic conditions might be slower or require harsher conditions due to the electronic effects of the substituent.

Stereochemical Outcomes of Epoxide Ring-Opening Reactions

The ring-opening of epoxides is a cornerstone of organic synthesis, allowing for the stereospecific introduction of two adjacent functional groups. The stereochemical course of these reactions is highly dependent on the reaction mechanism.

Inversion of Configuration via Backside Attack

In line with the well-established S(_N)2 mechanism for epoxide ring-opening under neutral or basic conditions, the reaction of this compound with nucleophiles is expected to proceed with a complete inversion of configuration at the carbon atom that is attacked. nih.govnih.govacs.org This stereospecific outcome is a direct consequence of the nucleophile approaching the electrophilic carbon of the epoxide ring from the side opposite to the carbon-oxygen bond, in a "backside attack." nih.govnih.govacs.org This process relieves the inherent ring strain of the three-membered ring and dictates the trans-stereochemistry of the resulting product. libretexts.org

The presence of the electron-withdrawing 2-bromo-2,2-difluoroethyl group is anticipated to influence the electrophilicity of the two carbons in the epoxide ring, but the fundamental principle of backside attack and subsequent inversion of stereochemistry remains the governing stereochemical pathway for S(_N)2-type reactions.

Diastereoselective and Enantioselective Transformations

When the epoxide or the nucleophile is chiral, the ring-opening reaction can lead to the formation of diastereomeric or enantiomerically enriched products. The inherent chirality of the starting materials, coupled with the stereospecific nature of the S(_N)2 reaction, allows for the control of the stereochemistry of the product.

For this compound, if the molecule is chiral, its reaction with an achiral nucleophile will result in a diastereomerically enriched product, provided the reaction is highly regioselective. The facial selectivity of the nucleophilic attack will be influenced by the steric hindrance and electronic nature of the 2-bromo-2,2-difluoroethyl substituent.

Furthermore, the development of enantioselective ring-opening reactions of epoxides has been a significant area of research. nih.govresearchgate.netarkat-usa.orgcas.cnucla.edu These transformations often employ chiral catalysts, such as chiral Lewis acids or organocatalysts, to control the stereochemical outcome. researchgate.netarkat-usa.orgcas.cnucla.edu While specific studies on the enantioselective ring-opening of this compound are not prevalent in the literature, the principles established for other fluorinated epoxides suggest that such transformations are feasible. The catalyst would serve to differentiate between the two enantiotopic faces of a prochiral epoxide or selectively react with one enantiomer of a racemic mixture, leading to highly enantioenriched products.

Reactivity with Diverse Classes of Nucleophiles

Oxygen-Centered Nucleophiles (e.g., Water, Alcohols, Alkoxides)

The ring-opening of epoxides with oxygen-centered nucleophiles, such as water, alcohols, and alkoxides, is a common method for the synthesis of 1,2-diols and their monoethers. Under neutral or basic conditions, the reaction with alkoxides proceeds via a standard S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring. libretexts.orgmasterorganicchemistry.com For this compound, this would likely be the carbon atom further from the bulky 2-bromo-2,2-difluoroethyl group.

The use of fluorinated alcohols as solvents can also promote the ring-opening of epoxides, even with weak nucleophiles, by enhancing the electrophilicity of the epoxide through hydrogen bonding. researchgate.netarkat-usa.orgarkat-usa.org

| Nucleophile | Product Type | Expected Regioselectivity |

| Water (H₂O) | 1,2-Diol | Attack at the less hindered carbon |

| Alcohols (ROH) | β-Alkoxy alcohol | Attack at the less hindered carbon |

| Alkoxides (RO⁻) | β-Alkoxy alcohol | Attack at the less hindered carbon |

Table 1: Reactivity of this compound with Oxygen-Centered Nucleophiles

Halogen-Centered Nucleophiles (e.g., Bromide, Fluoride (B91410) Sources)

The ring-opening of epoxides with halide nucleophiles provides a direct route to halohydrins. The reaction of this compound with a bromide source would lead to the formation of a dibromo-difluoro-alcohol. The regioselectivity of this reaction would again be expected to favor attack at the less substituted carbon.

The use of fluoride as a nucleophile in epoxide ring-opening reactions has been a subject of interest, particularly for the synthesis of fluorohydrins. nih.govresearchgate.netarkat-usa.orgcas.cnucla.edu Catalytic systems have been developed to achieve enantioselective fluorination of epoxides. nih.govresearchgate.netarkat-usa.orgcas.cnucla.edu The reaction of this compound with a fluoride source would be an interesting case, potentially leading to a tribromo-difluoro-alcohol.

| Nucleophile | Product Type | Expected Regioselectivity |

| Bromide (Br⁻) | Dibromo-difluoro-alcohol | Attack at the less hindered carbon |

| Fluoride (F⁻) | Bromo-trifluoro-alcohol | Attack at the less hindered carbon |

Table 2: Reactivity of this compound with Halogen-Centered Nucleophiles

Carbon-Centered Nucleophiles (e.g., Organometallics, Fluorinated Carbanions)

The reaction of epoxides with carbon-centered nucleophiles is a powerful tool for carbon-carbon bond formation. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are strong nucleophiles that readily open epoxides. masterorganicchemistry.comnih.gov The attack typically occurs at the less sterically hindered carbon atom. masterorganicchemistry.comnih.gov

The reactivity of fluorinated carbanions with epoxides is a more complex area. Studies have shown a "negative fluorine effect," where the presence of fluorine atoms on the carbanion can decrease its nucleophilicity. acs.orgnih.gov However, methods for the nucleophilic fluoroalkylation of epoxides using fluorinated sulfones have been developed. acs.orgnih.gov The reaction of this compound with a fluorinated carbanion would be influenced by both the electronic nature of the nucleophile and the electrophilic character of the epoxide. Research on the reaction of fluorinated 2,3-epoxypropanoates has shown that the strong electron-withdrawing nature of the trifluoromethyl group can direct nucleophilic attack to the C2 position with high regioselectivity. beilstein-journals.org

| Nucleophile | Product Type | Expected Regioselectivity |

| Grignard Reagents (RMgX) | β-Substituted alcohol | Attack at the less hindered carbon |

| Organolithium (RLi) | β-Substituted alcohol | Attack at the less hindered carbon |

| Fluorinated Carbanions | β-Fluorinated alcohol | Dependent on nucleophile and reaction conditions |

Table 3: Reactivity of this compound with Carbon-Centered Nucleophiles

Hydride Reagents for Epoxide Reduction

The reduction of epoxides with hydride reagents, such as lithium aluminum hydride (LiAlH₄), is a standard method for the synthesis of alcohols. In a typical reaction, the hydride ion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. A subsequent workup with an acid source protonates the resulting alkoxide to yield the alcohol.

For an unsymmetrical epoxide like this compound, the regioselectivity of the hydride attack is crucial. Generally, under neutral or basic conditions, the hydride attacks the less sterically hindered carbon atom in an Sₙ2-type mechanism. bldpharm.comnih.gov Therefore, the expected major product from the reaction of this compound with a hydride reagent would be 1-bromo-1,1-difluoro-4-butanol, resulting from the attack at the unsubstituted carbon of the epoxide ring.

Predicted Reaction with Hydride Reagent: this compound + LiAlH₄ → 1-Bromo-1,1-difluoro-4-butanol

It is important to note that no experimental data for this specific reaction, such as yields or the ratio of regioisomers, could be located in the reviewed literature.

Catalysis in Ring-Opening Reactions

The ring-opening of epoxides can be catalyzed by acids (both Brønsted and Lewis), bases, and transition metals, often influencing the rate and regioselectivity of the reaction.

Brønsted and Lewis Acid Catalysis

In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinates to the Lewis acid, making the epoxide a better electrophile. masterorganicchemistry.comnih.gov This activation facilitates the nucleophilic attack. For unsymmetrical epoxides, acid-catalyzed ring-opening typically proceeds with the nucleophile attacking the more substituted carbon atom, as the reaction often has a significant Sₙ1 character, with a partial positive charge developing on the more substituted carbon. scbt.commasterorganicchemistry.com

In the case of this compound, the nucleophile would be predicted to attack the carbon atom of the epoxide ring that is attached to the bromo-difluoroethyl group. However, the strong electron-withdrawing nature of the fluorinated substituent could destabilize any developing positive charge on the adjacent carbon, potentially altering the expected regioselectivity. Without experimental data, the precise outcome remains speculative.

Base Catalysis

Base-catalyzed ring-opening of epoxides generally proceeds via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. youtube.comscribd.com This is because the epoxide is not activated by protonation, and the reaction is driven by the nucleophilicity of the attacking species and the relief of ring strain.

For this compound, a base-catalyzed reaction with a nucleophile (e.g., an alkoxide or phenoxide) would be expected to yield a product resulting from the attack at the unsubstituted carbon of the epoxide ring. For instance, reaction with sodium methoxide (B1231860) would likely produce 1-(2-bromo-2,2-difluoroethyl)-2-methoxyethanol.

Predicted Reaction with Base Catalyst: this compound + NaOCH₃ → 1-(2-Bromo-2,2-difluoroethyl)-2-methoxyethanol

As with other reactions of this compound, specific experimental verification is not available in the literature.

Transition-Metal Catalysis

Transition-metal catalysis in the ring-opening of epoxides is a diverse field, with the mechanism and outcome highly dependent on the metal, ligands, and reaction conditions. These reactions can proceed through various pathways, including oxidative addition and reductive elimination, and can offer unique selectivity.

While there is extensive research on transition-metal-catalyzed reactions of related fluorinated compounds, such as gem-difluorocyclopropanes, specific studies involving this compound are absent from the current body of scientific literature. Therefore, a detailed discussion of its behavior under transition-metal catalysis is not possible at this time.

Summary of Predicted Reactivity

| Reagent/Catalyst Type | Predicted Mechanism | Predicted Site of Nucleophilic Attack | Predicted Major Product |

| Hydride Reagent (e.g., LiAlH₄) | Sₙ2-like | Unsubstituted carbon of epoxide | 1-Bromo-1,1-difluoro-4-butanol |

| Acid Catalyst (Brønsted or Lewis) | Sₙ1-like | Substituted carbon of epoxide | 1-Bromo-1,1-difluoro-3-(nucleophile)-2-butanol |

| Base Catalyst | Sₙ2 | Unsubstituted carbon of epoxide | 1-(2-Bromo-2,2-difluoroethyl)-2-(nucleophile)ethanol |

| Transition-Metal Catalyst | Varies | Not predictable without data | Not predictable without data |

Advanced Transformations and Derivatizations of 2 Bromo 2,2 Difluoroethyl Epoxide Scaffolds

Rearrangement Reactions of Fluorinated Epoxides

Rearrangement reactions of epoxides are powerful methods for accessing different cyclic and acyclic structures. For fluorinated epoxides, these transformations can lead to valuable fluorine-containing motifs that are otherwise difficult to synthesize.

Conversion to Fluorinated Oxetanes

The synthesis of α,α-difluoro-oxetanes, four-membered heterocyclic compounds, is a significant challenge in synthetic chemistry. news-medical.net Traditional methods for constructing oxetane (B1205548) rings are often incompatible with the precursors required for these fluorinated analogs, leading to side reactions like ring rupture or defluorination. news-medical.netnus.edu.sg

A recent breakthrough, however, provides a novel pathway for converting epoxides into α,α-difluoro-oxetanes. news-medical.netnus.edu.sg This strategy deviates from traditional cyclization logic and instead relies on the insertion of a difluorocarbene species into the epoxide ring. nus.edu.sg The process is facilitated by an inexpensive copper catalyst that stabilizes the difluorocarbene, which is generated from a commercially available organofluorine precursor. nus.edu.sgacs.org The copper difluorocarbenoid complex coordinates with the epoxide, triggering a site-selective cleavage of a C-O bond and subsequent cyclization through a metallacycle intermediate to form the desired α,α-difluoro-oxetane product. nus.edu.sg This method represents a significant advance, providing access to a prized class of compounds that merge the desirable attributes of small-ring heterocycles and fluorine. news-medical.netnus.edu.sg

Table 1: Copper-Catalyzed Conversion of Epoxides to α,α-Difluoro-oxetanes

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Difluorocarbene insertion into an epoxide | nus.edu.sg |

| Catalyst | Inexpensive copper-based catalyst | nus.edu.sgacs.org |

| Carbene Source | Commercially available organofluorine precursor | nus.edu.sgacs.org |

| Key Intermediate | Copper difluorocarbenoid complex leading to a metallacycle | nus.edu.sg |

| Product | α,α-Difluoro-oxetane | news-medical.netnus.edu.sg |

| Significance | Overcomes limitations of traditional methods, which often fail or lead to side reactions. | news-medical.net |

Preliminary studies indicate that the resulting α,α-difluorooxetanes exhibit favorable pharmacological properties, such as good metabolic stability and lower lipophilicity compared to their non-fluorinated counterparts. acs.org

Allylic Alcohol Rearrangements

The conversion of epoxides to allylic alcohols is a synthetically useful rearrangement, often achieved under basic or acidic conditions. In the context of the (2-bromo-2,2-difluoroethyl)epoxide, this transformation would typically be initiated by a base-mediated intramolecular SN2 reaction. The alkoxide, formed by deprotonation of a nearby hydroxyl group, would attack one of the epoxide carbons, leading to ring-opening.

While direct rearrangement of the this compound itself into a stable allylic alcohol is complex, the epoxide can be a precursor to structures that undergo such rearrangements. For instance, epoxidation of a fluorinated allylic alcohol can be highly stereoselective due to the directing effect of the hydroxyl group, which can coordinate with certain oxidizing reagents or catalysts. youtube.com The presence of the electron-withdrawing difluoroethyl group would influence the reactivity of the double bond and the subsequent stability of any intermediates.

Allylic rearrangements can also be observed during other functionalization reactions. For example, allylic bromination with reagents like N-bromosuccinimide (NBS) can sometimes proceed with an "allylic shift," where the double bond migrates. masterorganicchemistry.com This occurs via a resonance-stabilized allylic radical intermediate, which can be attacked by a bromine radical at two different positions. masterorganicchemistry.com The final product distribution often favors the thermodynamically more stable alkene. masterorganicchemistry.com

Cycloaddition Reactions of Epoxides

Cycloaddition reactions provide an efficient way to build more complex cyclic systems from simple precursors. youtube.com Epoxides are excellent substrates for [3+2] cycloadditions and related insertion reactions, allowing for the incorporation of two additional atoms into the three-membered ring.

Carbon Dioxide Insertion to Form Cyclic Carbonates

The reaction of epoxides with carbon dioxide (CO₂) to form five-membered cyclic carbonates is a well-established and atom-economical transformation. nih.gov This process is of significant interest as it utilizes CO₂, a readily available and renewable C1 feedstock, to generate valuable chemical intermediates. nih.govnih.gov

The cycloaddition typically requires a catalyst to proceed under mild conditions. nih.govrsc.org A variety of catalytic systems have been developed, including:

Cooperative Metal/Onium Salt Systems: Combinations of metal complexes (e.g., manganese(III)corroles) and quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) have shown excellent activity, even at low catalyst loadings and atmospheric CO₂ pressure. nih.gov

Ionic Liquids: Imidazolium-based ionic liquids, particularly those with metal-containing anions like [ZnCl₄]²⁻ or simple chloride anions, can act as effective "all-in-one" catalysts, facilitating the reaction at moderate temperatures and pressures. rsc.org

The general mechanism involves activation of the epoxide by the catalyst, followed by nucleophilic attack of the halide or another nucleophile to open the ring. The resulting alkoxide then attacks CO₂, and subsequent intramolecular cyclization releases the catalyst and yields the cyclic carbonate. rsc.org The presence of the bromo-difluoroethyl group on the epoxide would likely influence the regioselectivity of the initial ring-opening step due to its strong electron-withdrawing nature.

Table 2: Catalytic Systems for CO₂-Epoxide Cycloaddition

| Catalyst System | Example | Conditions | Yield | Reference |

|---|---|---|---|---|

| Metal Corrole / Quaternary Salt | Mn(III)corrole / TBAB | CO₂ (1 atm), Room Temp | High | nih.gov |

Carbon Disulfide Insertion to Form Cyclic Xanthates

In a reaction analogous to CO₂ insertion, epoxides can react with carbon disulfide (CS₂) to form cyclic dithiocarbonates (specifically, 1,3-oxathiolane-2-thiones) or related thiocarbonates. researchgate.netfrontiersin.org These sulfur-containing heterocycles are valuable intermediates in organic synthesis.

The insertion of CS₂ can be achieved using various catalysts under solvent-free or neat conditions. researchgate.netrsc.org

Organocatalysts: Simple quaternary ammonium salts like tetrabutylammonium chloride (TBACl) or choline (B1196258) chloride (ChCl) can effectively catalyze the reaction. rsc.org

Multifunctional Catalysts: Disodium bis-benzimidazolate salts have been designed as nucleophilic catalysts that can simultaneously activate both the CS₂ and the epoxide molecule, leading to high efficiency and selectivity for the cyclic dithiocarbonate. researchgate.net

Metal-Salen Complexes: Chromium-based salen catalysts are particularly effective for the copolymerization of epoxides and CS₂, a reaction that can produce high-refractive-index polymers. frontiersin.orgfrontiersin.org

Fine-tuning the reaction conditions and catalyst can allow for the selective synthesis of dithiocarbonates or trithiocarbonates. rsc.org The reaction of this compound with CS₂ would be expected to yield a highly functionalized 1,3-oxathiolane-2-thione, incorporating the fluorinated side chain.

Further Functionalization and Modifications of the Bromine and Fluorine Substituents

The bromo- and difluoro- substituents on the epoxide scaffold offer additional sites for chemical modification, although their reactivities differ significantly.

The carbon-bromine bond is the most versatile site for further functionalization. Bromofluoro compounds are useful synthetic intermediates because the bromine atom can be readily displaced or transformed. orgsyn.org

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles. For example, reaction with acetate (B1210297) can yield the corresponding acetoxy derivative, which can serve as a precursor to 2-fluoro-2-phenylalkanoic acids. orgsyn.org This SN1 or SN2 displacement allows for the introduction of a wide range of functional groups. youtube.com

Reduction: The C-Br bond can be selectively reduced to a C-H bond using reagents like tributyltin hydride, effectively removing the bromine atom while leaving the fluorine atoms intact. orgsyn.org

Elimination: Treatment with a base can induce the elimination of hydrogen bromide (HBr) to form a vinyl fluoride (B91410), a valuable synthon in its own right. orgsyn.org

In contrast, the carbon-fluorine bonds of the gem-difluoro group are exceptionally strong and generally unreactive towards modification under standard synthetic conditions. Their primary role is to modulate the electronic properties and metabolic stability of the molecule. The strong electron-withdrawing effect of the CF₂ group significantly influences the reactivity of the adjacent bromine atom, making it a better leaving group and facilitating the aforementioned substitution and elimination reactions.

Computational Chemistry Approaches to Elucidating 2 Bromo 2,2 Difluoroethyl Epoxide Reactivity

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, providing a quantitative understanding of reaction pathways and energetics.

The characterization of transition states is a cornerstone of understanding reaction kinetics. For (2-Bromo-2,2-difluoroethyl)epoxide, the ring-opening reactions initiated by nucleophiles are of primary interest. Theoretical calculations, often employing Density Functional Theory (DFT), can locate the transition state structures for nucleophilic attack at both carbon atoms of the epoxide ring. These calculations would reveal the geometry of the activated complex, including the bond-breaking and bond-forming distances, and the imaginary frequency corresponding to the reaction coordinate.

For instance, in a hypothetical reaction with a generic nucleophile (Nu⁻), two possible transition states (TS1 and TS2) corresponding to attack at C1 and C2 would be characterized. The presence of the electron-withdrawing difluoromethyl group and the bromine atom significantly influences the stability and geometry of these transition states.

Table 1: Hypothetical Transition State Properties for Nucleophilic Attack on this compound

| Transition State | Attacked Carbon | Nu-C Distance (Å) | C-O Bond Length (Å) | Imaginary Frequency (cm⁻¹) |

| TS1 | C1 (CH₂) | 2.15 | 1.85 | -350 |

| TS2 | C2 (CF₂Br) | 2.25 | 1.95 | -320 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state calculations.

By connecting the reactants, transition states, and products on a potential energy surface, a reaction energy profile can be constructed. This profile provides the activation energies and reaction enthalpies, which are crucial for predicting the feasibility and kinetics of different reaction pathways. For the ring-opening of this compound, the energy profile would compare the pathways of nucleophilic attack at the two distinct carbon atoms of the epoxide ring.

The profile would likely show that the activation barrier for attack at one carbon is lower than the other, thus determining the major product. The relative energies of the resulting intermediates or products would indicate the thermodynamic favorability of each pathway.

Electronic Structure Analysis

The electronic structure of this compound dictates its inherent reactivity. Analyses based on molecular orbitals and electrostatic potential provide a framework for understanding its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. In the context of nucleophilic attack on this compound, the LUMO of the epoxide is of primary importance.

The distribution of the LUMO across the epoxide ring would indicate the most electrophilic sites. Due to the strong electron-withdrawing nature of the two fluorine atoms and the bromine atom, the LUMO is expected to have a larger coefficient on the C2 carbon (the one bonded to the CF₂Br group). This suggests that this carbon is the more likely site for nucleophilic attack.

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution within a molecule. For this compound, the ESP surface would show regions of positive and negative potential. Regions of positive potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (typically colored red) indicate nucleophilic sites.

The ESP surface of this epoxide is expected to show a significant region of positive potential around the C2 carbon atom, reinforcing the prediction from FMO theory that this is the primary site for nucleophilic attack. The oxygen atom of the epoxide ring would exhibit a region of negative potential.

Theoretical Prediction and Rationalization of Regio- and Stereoselectivity

One of the most significant applications of computational chemistry in this context is the prediction and rationalization of the regio- and stereoselectivity of the ring-opening reactions.

The regioselectivity of nucleophilic attack on epoxides is governed by both steric and electronic factors. In the case of this compound, the electronic effects of the halogen substituents are expected to dominate. The strong inductive effect of the two fluorine atoms and the bromine atom makes the adjacent carbon (C2) highly electron-deficient and thus more susceptible to nucleophilic attack. This would lead to the preferential formation of one regioisomer.

Computational models can quantify the contributions of both steric hindrance and electronic activation to provide a definitive prediction of the major product. The calculated activation energies for attack at each carbon atom serve as a direct measure of the regioselectivity. A lower activation energy for attack at C2 would confirm the electronically driven regioselectivity.

Table 2: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Nucleophile | Predicted Major Product (Attack at) | Predicted Minor Product (Attack at) | Rationale |

| Hard Nucleophiles (e.g., RO⁻) | C2 (CF₂Br) | C1 (CH₂) | Dominated by electronic effects of fluorine and bromine substituents. |

| Soft Nucleophiles (e.g., RSH) | C2 (CF₂Br) | C1 (CH₂) | Electronic effects are still likely to be the primary directing factor. |

Note: The predictions in this table are based on general principles of epoxide reactivity and the expected electronic effects of the substituents.

The stereochemistry of the ring-opening is also a critical aspect. For a chiral this compound, nucleophilic attack typically proceeds via an Sₙ2-like mechanism, resulting in an inversion of configuration at the attacked carbon center. Computational studies can confirm this by analyzing the trajectory of the nucleophile and the geometric changes occurring along the reaction pathway.

Applications in Organic Synthesis and Advanced Materials Development

Utilization as a Building Block for Complex Molecules

The inherent reactivity of the epoxide ring, coupled with the presence of the bromo-difluoroethyl moiety, positions (2-Bromo-2,2-difluoroethyl)epoxide as a valuable precursor for a diverse array of intricate molecules. Its utility stems from the ability to participate in a variety of chemical transformations, allowing for the controlled introduction of fluorine and further molecular elaboration.

Synthesis of Highly Functionalized Fluorinated Compounds

This compound serves as a linchpin in the synthesis of highly functionalized fluorinated compounds. The epoxide ring is susceptible to nucleophilic attack, a reaction that proceeds readily due to the significant ring strain (approximately 13 kcal/mol). masterorganicchemistry.com This ring-opening can be initiated by a wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon.

The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.comlibretexts.org In the case of this compound, this reaction installs the 2-bromo-2,2-difluoro-1-hydroxyethyl group into the nucleophilic molecule. The bromine atom in the resulting product provides a subsequent handle for further functionalization, such as cross-coupling reactions or substitutions, thereby enabling the creation of complex molecular frameworks.

For instance, reaction with a thiol (R-SH) would yield a thioether containing the bromodifluoromethyl group, which could then be subjected to further transformations. This modular approach allows for the divergent synthesis of a library of functionalized fluorinated molecules from a single starting epoxide.

Preparation of β-Fluoroalkyl Alcohols

A significant application of fluorinated epoxides is in the synthesis of β-fluoroalkyl alcohols, which are important structural motifs in medicinal and materials chemistry. The ring-opening of this compound provides a direct route to this class of compounds.

The reaction can be achieved using various nucleophiles. For example, reaction with a hydride source, such as lithium aluminium hydride (LiAlH₄), would lead to the formation of 2-bromo-2,2-difluoroethanol (B2956406). Alternatively, the use of fluoride (B91410) ions as the nucleophile can also lead to the formation of fluorohydrins. rsc.orgucla.edu The regioselectivity of the ring-opening is a key consideration. In reactions with basic nucleophiles, the attack generally occurs at the less sterically hindered carbon of the epoxide. masterorganicchemistry.com For unsymmetrical epoxides under acidic conditions, the nucleophile often attacks the more substituted carbon. chemistrysteps.com

A general method for preparing β-fluoroalcohols involves the reaction of epoxides with potassium hydrogen fluoride under pressure. google.com This highlights a common strategy for introducing both a fluorine and a hydroxyl group in a single transformation.

Table 1: Illustrative Ring-Opening Reactions of this compound

| Nucleophile (Nu⁻) | Product Structure | Product Class |

| OH⁻ (Hydroxide) | HO-CH(CH₂BrF₂) -CH₂-OH | 1-Bromo-1,1-difluoro-2,3-propanediol |

| R-O⁻ (Alkoxide) | R-O-CH(CH₂BrF₂) -CH₂-OH | β-Fluoroalkyl ether |

| CN⁻ (Cyanide) | NC-CH(CH₂BrF₂) -CH₂-OH | β-Fluoroalkyl nitrile |

| R-MgX (Grignard) | R-CH(CH₂BrF₂) -CH₂-OH | β-Fluoroalkyl alcohol |

This table is illustrative and shows potential products from the nucleophilic ring-opening of this compound. The exact regiochemistry would depend on the reaction conditions.

Contributions to Medicinal Chemistry and Agrochemical Research

The introduction of fluorine into drug candidates and agrochemicals can dramatically improve their metabolic stability, binding affinity, and bioavailability. The this compound is a valuable tool in this context, enabling the synthesis of novel fluorinated scaffolds and the derivatization of existing biologically active molecules.

Design and Synthesis of Fluorinated Drug Scaffolds (e.g., Oxetanes)

Oxetanes are four-membered cyclic ethers that are increasingly recognized as important structural motifs in medicinal chemistry. acs.org They can act as bioisosteres for carbonyl groups and gem-dimethyl groups, often leading to improved physicochemical properties. The synthesis of fluorinated oxetanes is of particular interest, as the combination of the oxetane (B1205548) ring and fluorine atoms is predicted to result in valuable pharmacological properties. acs.orgacs.org

A novel and promising method for the synthesis of α,α-difluorooxetanes involves the copper-catalyzed reaction of epoxides with a difluorocarbene source. acs.orgacs.orgsciencedaily.com This reaction proceeds through a ring-expansion mechanism, where the three-membered epoxide ring is enlarged to a four-membered oxetane ring. Applying this methodology to this compound would provide access to a highly functionalized fluorinated oxetane, a scaffold with significant potential in drug discovery. Researchers have successfully demonstrated this approach to create difluorinated precursors for several oxetane-containing drugs. acs.orgacs.org

Derivatization for Biologically Active Molecule Analogues

The modification of known biologically active molecules is a common strategy in drug discovery to optimize their properties. The this compound can be used to introduce the bromodifluoroethyl group into a parent molecule, creating a new analogue. This derivatization is typically achieved by reacting a nucleophilic functional group on the parent molecule, such as an alcohol or an amine, with the epoxide.

This approach can lead to analogues with altered lipophilicity, metabolic stability, and target-binding interactions. For example, the introduction of a difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially leading to improved bioavailability. nih.gov The presence of the bromine atom offers a site for further diversification, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies. This strategy has been inspired by the modification of natural products to enhance their therapeutic potential. acs.org

Development of Novel Fluorinated Materials

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low dielectric constants, making them valuable for a wide range of applications, from advanced electronics to high-performance coatings. cnrs.frsemanticscholar.org this compound is a promising monomer for the synthesis of novel fluorinated polymers.

The ring-opening polymerization of the epoxide can lead to the formation of polyethers with pendant bromodifluoroethyl groups. This polymerization can be initiated by various catalytic systems. The resulting polymer would have a fluorinated backbone, which is expected to impart desirable properties such as low moisture absorption and a low dielectric constant. cnrs.fr The bromine atoms along the polymer chain can be used for post-polymerization modification, allowing for the fine-tuning of the material's properties or for the grafting of other polymer chains.

Furthermore, the derivative, 2-bromo-2,2-difluoroethanol, which can be synthesized from the epoxide, is itself a useful intermediate for functional materials, such as fluorine-containing polymers. chemistrysteps.com The development of new fluorinated polymers from monomers like this compound is an active area of research with the potential to lead to new materials with enhanced performance characteristics. iastate.edu

Synthesis of Hybrid Fluorocarbon-Hydrocarbon Surfactants

Hybrid fluorocarbon-hydrocarbon surfactants are amphiphilic molecules that contain both a fluorocarbon and a hydrocarbon chain. These surfactants exhibit unique properties at interfaces, combining the high surface activity and stability of fluorocarbons with the cost-effectiveness and biocompatibility of hydrocarbons. The synthesis of such surfactants often involves the ring-opening reaction of a fluorinated epoxide with a suitable nucleophile that introduces the hydrocarbon tail.

The synthesis of a hybrid fluorocarbon-hydrocarbon surfactant using this compound as the fluorinated starting material can be conceptualized through a nucleophilic ring-opening reaction. In a typical synthetic route, a long-chain hydrocarbon alcohol (alkanol) or thiol (alkanethiol) acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This reaction is generally carried out under basic conditions to deprotonate the alcohol or thiol, increasing its nucleophilicity.

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide ring. libretexts.org In the case of this compound, the attack would preferentially occur at the carbon atom further from the bulky bromo-difluoroethyl group. The ring-opening results in the formation of a secondary alcohol. The general reaction scheme is as follows:

R-XH + this compound → R-X-CH₂-CH(OH)-CH₂-CF₂Br

Where R is a long-chain alkyl group (hydrocarbon tail) and X can be oxygen (from an alcohol) or sulfur (from a thiol).

The properties of the resulting surfactant, such as its critical micelle concentration (CMC) and surface tension, are highly dependent on the lengths of both the fluorocarbon and hydrocarbon chains. nih.govacs.org Shorter chain surfactants generally exhibit higher CMCs. The presence of the bromine atom in the fluorinated tail offers a potential site for further chemical modification, allowing for the synthesis of even more complex surfactant architectures.

| Representative Hybrid Surfactant Structure | Hydrocarbon Chain Length | Fluorocarbon Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |

| C₈H₁₇-S-CH₂-CH(OH)-C₄F₉ | 8 | 4 | 0.5 | 20 |

| C₁₂H₂₅-S-CH₂-CH(OH)-C₄F₉ | 12 | 4 | 0.08 | 21 |

| C₈H₁₇-O-CH₂-CH(OH)-C₆F₁₃ | 8 | 6 | 0.2 | 18 |

| C₁₂H₂₅-O-CH₂-CH(OH)-C₆F₁₃ | 12 | 6 | 0.03 | 19 |

This table presents representative data for analogous hybrid surfactants to illustrate general trends.

Precursors for Specialized Polymeric Structures

The strained ring of this compound makes it a suitable monomer for ring-opening polymerization, leading to the formation of specialized polyethers. The presence of both bromine and fluorine atoms on the side chain of the resulting polymer imparts unique properties, such as thermal stability, chemical resistance, and low surface energy.

The polymerization of this compound can be initiated by either anionic or cationic initiators. google.com The choice of initiator influences the structure and properties of the resulting polymer. For instance, anionic polymerization typically proceeds with high regioselectivity, leading to a regular head-to-tail polymer structure.

A general scheme for the anionic ring-opening polymerization of this compound is shown below:

n this compound → -[O-CH(CH₂-CF₂Br)-CH₂]ₙ-

The resulting polyether possesses a flexible backbone with pendant bromo-difluoroethyl groups. These side chains can be further modified to introduce other functionalities or to act as cross-linking sites. For example, the bromine atom can be substituted by other groups through nucleophilic substitution reactions.

Furthermore, this compound can be used as a monomer in the synthesis of block copolymers. researchgate.netrsc.org By sequentially adding different epoxide monomers to a living polymerization system, it is possible to create well-defined block copolymers with distinct fluorinated and non-fluorinated segments. These block copolymers can self-assemble into various nanostructures, making them suitable for applications in nanotechnology and materials science.

The properties of polymers derived from this compound are expected to be influenced by the presence of the halogen atoms. The fluorine atoms contribute to a low dielectric constant, high thermal stability, and hydrophobicity, while the bromine atom provides a reactive handle for post-polymerization modifications.

The following table summarizes the expected properties of a hypothetical homopolymer derived from this compound based on the known properties of similar fluorinated polyethers.

| Property | Expected Value/Characteristic |

| Glass Transition Temperature (Tg) | Moderately high due to polar side chains |

| Thermal Stability (TGA) | High, with decomposition above 300 °C |

| Dielectric Constant | Low, due to the presence of C-F bonds |

| Surface Energy | Low, resulting in hydrophobic and oleophobic properties |

| Solubility | Soluble in fluorinated solvents and some polar organic solvents |

| Reactivity | Pendant bromine allows for post-polymerization modification |

This table presents expected properties based on analogous fluorinated polymers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Bromo-2,2-difluoroethyl)epoxide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromofluorination of precursor alcohols followed by epoxidation. For example, bromoalcohol intermediates can be cyclized using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under controlled temperatures (0–5°C). Purification via column chromatography (EtOAc/heptane mixtures) ensures high purity . Optimization requires adjusting stoichiometry, reaction time, and solvent polarity to minimize side reactions (e.g., ring-opening) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer : Combine NMR (¹H, ¹³C, ¹⁹F) to identify substituent arrangement and coupling constants, particularly for bromine and fluorine atoms. IR spectroscopy detects epoxide ring vibrations (~850 cm⁻¹). Computational tools (DFT) model electronic effects, such as the electron-withdrawing nature of fluorine on ring strain and reactivity. Cross-validate spectral data with NIST Chemistry WebBook entries for analogous fluorinated epoxides .

Q. What are the key stability considerations for handling this compound under different environmental conditions?

- Methodological Answer : The compound is sensitive to moisture and strong nucleophiles. Store in anhydrous, inert atmospheres (argon) at –20°C to prevent hydrolysis. Avoid exposure to bases or reducing agents, which can trigger ring-opening. Stability assays under varying pH and temperature (e.g., accelerated degradation studies) quantify decomposition pathways .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic ring-opening reactions in this compound?

- Methodological Answer : The electron-withdrawing bromine and fluorine substituents polarize the epoxide ring, directing nucleophiles (e.g., Grignard reagents) to the less hindered carbon. Computational studies (DFT) reveal transition-state geometries and charge distribution, while kinetic experiments (e.g., competition between nucleophiles) quantify selectivity. Steric maps derived from X-ray crystallography or molecular dynamics simulations further clarify accessibility .

Q. What methodologies are recommended for resolving contradictions between experimental kinetic data and theoretical models in the atmospheric oxidation of this compound?

- Methodological Answer : Address discrepancies by expanding the kinetic dataset across temperatures (e.g., 200–400 K) and pressures. Use laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) to measure OH radical reaction rates experimentally. Theoretical models should incorporate corrected SAR (structure-activity relationship) factors for fluorinated substituents and refine potential energy surfaces (PES) using experimental benchmarks .

Q. How can computational chemistry (e.g., DFT) guide the design of novel derivatives of this compound for specific reactivity profiles?

- Methodological Answer : DFT calculations predict substituent effects on ring strain, frontier molecular orbitals (HOMO/LUMO), and transition-state energetics. For example, substituting bromine with iodine increases electrophilicity, while adding electron-donating groups reduces ring strain. Validate predictions via Hammett plots or linear free-energy relationships (LFER) in SN2-type reactions .

Q. What experimental strategies are effective in isolating and analyzing transient intermediates formed during the catalytic cyclization of this compound?

- Methodological Answer : Use low-temperature stopped-flow NMR or cryo-trapping techniques to stabilize intermediates like oxonium ions. Mass spectrometry (ESI-MS) with collision-induced dissociation (CID) identifies fragmentation patterns. For titanium-mediated reactions (e.g., Cp2TiCl), in situ IR monitors ligand exchange and intermediate formation .

Data Contradiction Analysis Framework

- Step 1 : Replicate experiments under identical conditions to confirm reproducibility.

- Step 2 : Cross-reference computational models (e.g., DFT, SAR) with experimental kinetics or spectroscopic data.

- Step 3 : Apply sensitivity analysis to identify variables (e.g., solvent polarity, temperature) causing divergence.

- Step 4 : Use multi-technique validation (e.g., GC-MS, NMR, theoretical calculations) to reconcile outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.